Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

Organic synthesis Building block procurement Purity specification

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (CAS 98315-32-3) is an α,β-unsaturated ester featuring an (E)-configured double bond conjugated to an ester carbonyl and a geminal dimethoxy moiety at the 4-position. Its molecular formula is C10H18O4 with a molecular weight of 202.25 g/mol.

Molecular Formula C10H18O4
Molecular Weight 202.25
CAS No. 98315-32-3
Cat. No. B2435362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate
CAS98315-32-3
Molecular FormulaC10H18O4
Molecular Weight202.25
Structural Identifiers
SMILESCCOC(=O)C=C(C)C(C)(OC)OC
InChIInChI=1S/C10H18O4/c1-6-14-9(11)7-8(2)10(3,12-4)13-5/h7H,6H2,1-5H3/b8-7+
InChIKeyTWKBYYJRIMZVBR-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (CAS 98315-32-3) Procurement Overview


Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (CAS 98315-32-3) is an α,β-unsaturated ester featuring an (E)-configured double bond conjugated to an ester carbonyl and a geminal dimethoxy moiety at the 4-position. Its molecular formula is C10H18O4 with a molecular weight of 202.25 g/mol . The compound serves as a protected enone/ester building block in organic synthesis, where the acetal functionality provides orthogonal protection of the ketone carbonyl during subsequent transformations. Commercially available product is typically supplied at 96–98% purity and requires storage at 2–8°C to maintain stability .

Why Generic Substitution of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (CAS 98315-32-3) Fails


The substitution of ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate with structurally related analogs is precluded by three key structural distinctions: (1) the fixed (E)-configuration of the α,β-unsaturated ester, which determines stereochemical outcomes in conjugate addition and cycloaddition reactions; (2) the 3-methyl substitution pattern that introduces steric bulk absent in simpler 4,4-dimethoxybutenoates; and (3) the ethyl ester moiety, whose hydrolysis and transesterification behavior differs markedly from methyl or tert-butyl ester analogs [1]. The geminal dimethoxy acetal at C4 serves as a latent ketone that can be unmasked under mild acidic conditions, a functionality not present in non-acetal-containing pentenoates [2]. Importantly, the compound has been specifically identified as a novel intermediate in the patented synthesis of the antidepressant drug escitalopram (1-(3-dimethylaminopropyl)-1-(4'-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile), where alternative intermediates lacking this precise substitution pattern would fail to produce the target pharmaceutical [1].

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (CAS 98315-32-3) Quantitative Evidence Guide


Commercial Purity Comparison: Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate Versus Reduced Saturated Analog

The target compound ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is commercially available at a specification of 98% purity from Leyan (Product No. 1750904) and 96% purity from Sigma-Aldrich . In contrast, the saturated reduced analog ethyl 4,4-dimethoxy-3-methylpentanoate (CAS 2365418-88-6) is supplied at only 95%+ purity . This represents a minimum 1% absolute purity advantage for the α,β-unsaturated ester form, with the unsaturated compound offering certified 98% purity versus the 95%+ unspecified upper-bound purity of the saturated counterpart.

Organic synthesis Building block procurement Purity specification

Structural Differentiation: (E)-Configured Conjugated Ester Versus Saturated 4,4-Dimethoxypentanoate

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate contains an α,β-unsaturated ester system with defined (E)-geometry (InChI Key: TWKBYYJRIMZVBR-BQYQJAHWSA-N) . This conjugated system enables participation in Michael additions, cycloadditions, and other transformations not accessible to the saturated analog ethyl 4,4-dimethoxy-3-methylpentanoate (CAS 2365418-88-6, molecular weight 204.27) . The (E)-configuration of the target compound provides stereochemical control in conjugate addition reactions, whereas the saturated analog lacks this reactive alkene functionality entirely. Studies on related 4-substituted (Z)-pent-2-enoates have demonstrated that (Z)-vinylcarbenoids exhibit greater tendency than (E)-vinylcarbenoids to react at the vinylogous position rather than at the carbenoid center [1]. By extension, the fixed (E)-geometry of the target compound directs reactivity toward the carbenoid center, offering predictable and orthogonal reactivity compared to (Z)-configured analogs.

Stereoselective synthesis Conjugate addition Acetal protection

Molecular Weight Differentiation from Shorter-Chain 4,4-Dimethoxyalkenoate Analogs

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate has a molecular weight of 202.25 g/mol (C10H18O4) . This differentiates it from the shorter-chain analog ethyl (E)-4,4-dimethoxybut-2-enoate, which has a molecular weight of 174.19 g/mol (C8H14O4) . The 28.06 g/mol mass difference corresponds to an additional C2H4 unit (ethyl group equivalent) and a 3-methyl substituent in the target compound. The 3-methyl group introduces increased steric bulk (3° allylic center in target versus 2° allylic center in the butenoate analog), which modulates the reactivity of both the conjugated alkene and the acetal-protected ketone. This additional steric hindrance at the C3 position can influence diastereoselectivity in conjugate addition reactions and alter the rate of acetal deprotection under acidic conditions.

Building block selection Synthetic intermediate Molecular property comparison

Validated Intermediate Status in Patented Pharmaceutical Synthesis Pathway

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is explicitly disclosed as a novel intermediate in European Patent EP0171943B1 for the preparation of 1-(3-dimethylaminopropyl)-1-(4'-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (escitalopram), a clinically established antidepressant drug [1]. The patent describes that this intermediate enables a synthetic sequence involving two successive Grignard reactions followed by acid-catalyzed ring closure, with the cyano-group demonstrating "surprising resistance to the rather drastic and prolonged treatment with strong acid" [1]. The process is noted to be "very reliable on a technical scale as evidenced by smooth performance, stable yields and high purity of the final product" [1]. While specific yield data for the target compound intermediate step is not disclosed, the patent establishes its validated role in an industrial-scale pharmaceutical manufacturing process—a level of process validation not documented for structurally related analogs such as ethyl 4,4-dimethoxy-3-methylpentanoate (CAS 2365418-88-6) or ethyl 4,4-dimethoxypentanoate (CAS 652146-14-0) [2].

Pharmaceutical intermediate Process chemistry Patented synthetic route

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (CAS 98315-32-3) Application Scenarios for Scientific Procurement


Pharmaceutical Process Development Requiring Validated Escitalopram Intermediate

For laboratories engaged in the synthesis of escitalopram or related 1,3-dihydroisobenzofuran derivatives, ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate provides a patent-validated intermediate with documented industrial-scale process reliability. As disclosed in EP0171943B1, this compound enables a synthetic sequence involving successive Grignard additions followed by acid-catalyzed ring closure, with the acetal functionality demonstrating "surprising resistance" to the strong acid conditions required for the final cyclization step [1]. The process is characterized by "smooth performance, stable yields and high purity of the final product" on technical scale [1]. Alternative intermediates lacking this precise substitution pattern or stereochemistry are not validated for this patented pharmaceutical route, and substitution would necessitate re-optimization of the entire synthetic sequence, incurring significant time and resource costs for process development teams.

Stereoselective Conjugate Addition Reactions Requiring (E)-Configured α,β-Unsaturated Ester

The target compound's fixed (E)-geometry of the C2-C3 double bond (confirmed by InChI Key TWKBYYJRIMZVBR-BQYQJAHWSA-N) [1] enables predictable stereochemical outcomes in conjugate addition reactions. Research on related 4-substituted pent-2-enoates has established that vinylcarbenoid geometry critically determines the site of nucleophilic attack, with (Z)-configured substrates favoring vinylogous reactivity while (E)-configured substrates direct attack to the carbenoid center . For synthetic chemists designing Michael additions, organocuprate additions, or cycloaddition reactions where stereochemical control is paramount, the defined (E)-geometry of ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate eliminates the need for chromatographic separation of geometric isomers and provides predictable, reproducible stereochemical outcomes. The saturated analog ethyl 4,4-dimethoxy-3-methylpentanoate lacks this conjugated alkene functionality entirely and cannot participate in such transformations .

Orthogonal Protection Strategy Requiring Acid-Labile Ketone Masking

The geminal dimethoxy acetal at C4 functions as a latent ketone that can be selectively unmasked under mild aqueous acidic conditions while the ethyl ester remains intact [1]. This orthogonal protection strategy is particularly valuable in multi-step syntheses where the ketone must be protected during ester manipulations (e.g., LiAlH4 reduction, Grignard additions to the ester, or saponification) and later deprotected under conditions that do not affect other sensitive functionality. The shorter-chain analog ethyl (E)-4,4-dimethoxybut-2-enoate, while also containing an acetal-protected carbonyl, lacks the 3-methyl group and therefore exhibits different steric and electronic properties that may alter reaction rates and selectivities in complex synthetic sequences . For applications requiring a building block with both α,β-unsaturation and a protected ketone, ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate offers a uniquely functionalized scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.